3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, has been a topic of interest in organic chemistry . The synthetic chemistry of azetidines is driven by a considerable ring strain . A common method for the synthesis of azetidines involves the treatment of 3-bromoazetidines with different nucleophiles .Molecular Structure Analysis
The molecular structure of “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” is represented by the molecular formula C12H16ClNO3. The molecular weight of this compound is 257.71.Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Azetidines, including “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis of Azetidines
The methods of synthesis of azetidines have seen remarkable advances in recent years . These methods are crucial for the production of “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” and other azetidines.
Functionalization of Azetidines
Functionalization of azetidines, including “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride”, is another important area of research . This process involves the addition of functional groups to the azetidine molecule, which can significantly alter its properties and potential applications.
Drug Discovery
Azetidines are frequently used as motifs in drug discovery . Their unique reactivity and stability make them valuable components in the development of new pharmaceuticals.
Polymer Synthesis
Azetidines have found applications in polymer synthesis . Their reactivity and stability make them suitable for the creation of complex polymer structures.
Peptidomimetic and Nucleic Acid Chemistry
Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . This makes “3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride” a valuable compound in these fields.
Catalytic Processes
Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . Their unique reactivity makes them excellent candidates for these types of reactions.
Ring-Opening and Expansion Reactions
Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . This property could be exploited in the synthesis of larger, more complex molecules.
Future Directions
properties
IUPAC Name |
3-(phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11(15)12(7-13-8-12)9-16-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMJNIAHAFSSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(COCC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylmethoxymethyl)azetidine-3-carboxylic acid;hydrochloride |
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